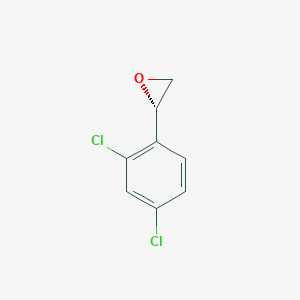

(2R)-2-(2,4-Dichlorophenyl)oxirane

Description

Overview of Epoxide Chemistry in Synthetic Methodology

Epoxides, also known as oxiranes, are a class of cyclic ethers characterized by a strained three-membered ring containing two carbon atoms and one oxygen atom. wikipedia.orgmt.com This ring structure is the source of their high reactivity, which makes them valuable intermediates in organic synthesis. wikipedia.orgmasterorganicchemistry.com The significant ring strain, approximately 25 kcal/mol, renders epoxides susceptible to ring-opening reactions under both acidic and basic conditions, a reactivity not typically seen in their acyclic ether counterparts. masterorganicchemistry.com

The versatility of epoxides stems from their ability to react with a wide array of nucleophiles, including alcohols, water, amines, and thiols, leading to the formation of various functionalized products. wikipedia.org For example, the acid- or base-catalyzed hydrolysis of an epoxide yields a 1,2-diol (vicinal diol). masterorganicchemistry.combritannica.com This reactivity is fundamental to their application in the synthesis of numerous commercial products, from polymers like epoxy resins, used in adhesives and coatings, to pharmaceuticals. mt.combritannica.com

Common methods for synthesizing epoxides include the oxidation of alkenes using peroxyacids, such as m-chloroperbenzoic acid (m-CPBA). masterorganicchemistry.comlibretexts.org Another prevalent method is the intramolecular cyclization of halohydrins in the presence of a base. libretexts.org The choice of synthetic route can influence the stereochemistry of the resulting epoxide, a critical factor in modern synthetic chemistry.

The Role of Chirality in Chemical Reactivity and Product Specificity

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a pair of hands. numberanalytics.com These mirror-image forms are called enantiomers. In the realm of organic chemistry, chirality plays a pivotal role in determining the physical, chemical, and biological properties of a molecule. numberanalytics.comlibretexts.org This is particularly significant in biological systems, where enzymes and receptors are themselves chiral, often leading to different physiological responses for each enantiomer of a chiral drug. arborpharmchem.com In fact, it is estimated that around 90% of pharmaceuticals contain at least one chiral center. ontosight.ai

The "handedness" of a chiral molecule can drastically alter its interaction with other chiral entities, influencing reaction rates and product formation. numberanalytics.com This principle is the foundation of asymmetric synthesis, a field dedicated to creating a specific enantiomer of a chiral product. ontosight.ai Chiral catalysts are often employed to guide reactions towards the desired stereochemical outcome, enabling the construction of complex molecules with high precision.

In the context of epoxide chemistry, the presence of a chiral center in the oxirane ring leads to stereospecific ring-opening reactions. The incoming nucleophile will attack one of the two carbon atoms of the epoxide ring, and the stereochemistry of the starting epoxide will dictate the stereochemistry of the resulting product. This control over the three-dimensional arrangement of atoms is crucial for the synthesis of enantiomerically pure compounds, which is a primary goal in the development of modern pharmaceuticals and agrochemicals. arborpharmchem.com

Contextualizing (2R)-2-(2,4-Dichlorophenyl)oxirane within the Landscape of Chiral Building Blocks

This compound is a specific chiral epoxide that serves as a valuable building block in organic synthesis. Its structure consists of an oxirane ring attached to a phenyl group substituted with two chlorine atoms at the 2 and 4 positions. ontosight.ai The "(2R)" designation specifies the absolute configuration at the chiral carbon atom of the oxirane ring.

This compound is a key intermediate in the synthesis of a class of antifungal agents known as azoles. nih.govjuniperpublishers.com The mechanism of action of these antifungal drugs often involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.net The precise stereochemistry of the intermediates used in the synthesis of these drugs is often crucial for their biological activity. juniperpublishers.com

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, underscores the importance of chiral building blocks like this compound. The ability to incorporate a specific stereocenter into a molecule with high fidelity is a cornerstone of modern medicinal chemistry and drug design. nih.gov

Chemical Compound Information

| Compound Name |

| This compound |

| 1,2,4-triazole |

| Acetic anhydride |

| Alcohols |

| Amines |

| Azole |

| Chlorohydrin |

| Diethyl ether |

| Epichlorohydrin |

| Ergosterol |

| Ethanol |

| Ethylene glycol |

| Ethylene oxide |

| Fluconazole (B54011) |

| Halohydrin |

| Hydroxylamine hydrochloride |

| Ketoconazole (B1673606) |

| m-chloroperbenzoic acid (m-CPBA) |

| Oxirane |

| Propylene glycol |

| Propylene oxide |

| Sodium hydroxide (B78521) |

| Thiols |

| Veratraldoxime |

| Veratronitrile |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 13692-15-4 |

| Molecular Formula | C8H6Cl2O |

| Molecular Weight | 189.04 g/mol |

| Appearance | Colorless to yellow liquid |

| Purity | 95% |

| Storage | Store at 0-8 °C |

Data sourced from Advanced ChemBlocks. achemblock.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

62566-67-0 |

|---|---|

Molecular Formula |

C8H6Cl2O |

Molecular Weight |

189.04 g/mol |

IUPAC Name |

(2R)-2-(2,4-dichlorophenyl)oxirane |

InChI |

InChI=1S/C8H6Cl2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |

InChI Key |

ZRMLHFOKDLDAIB-QMMMGPOBSA-N |

Isomeric SMILES |

C1[C@H](O1)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1C(O1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Stereoselective Synthesis of 2r 2 2,4 Dichlorophenyl Oxirane

Historical Development of Epoxidation Methodologies Relevant to Aryl-Substituted Olefins

The epoxidation of olefins, a fundamental transformation in organic chemistry, has a rich history. Early methods often relied on peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), which are highly effective but generally produce racemic mixtures when applied to prochiral olefins like 2,4-dichlorostyrene. The quest for enantioselectivity in the epoxidation of aryl-substituted olefins has been a significant driver of innovation in catalysis.

The development of transition metal-catalyzed epoxidations marked a turning point. Initial systems, while catalytic, still lacked the ability to control stereochemistry. The recognition that the geometry and electronic properties of the olefin significantly influence reactivity and selectivity paved the way for more refined approaches. For instance, it was observed that conjugated styrenes are generally better substrates for many epoxidation catalysts than non-conjugated alkenes. This understanding of substrate-catalyst interactions was crucial for the eventual design of truly asymmetric methods.

Asymmetric Epoxidation Strategies

The synthesis of a single enantiomer of a chiral epoxide from a prochiral olefin requires a chiral influence during the reaction. This is achieved through various asymmetric epoxidation strategies, each with its own set of advantages and limitations.

Sharpless Asymmetric Epoxidation and its Adaptations

The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, is a cornerstone of asymmetric synthesis. wikipedia.org It provides a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols using a titanium tetraisopropoxide catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide as the oxidant. wikipedia.orgorganic-chemistry.org The predictability of the stereochemical outcome based on the chirality of the tartrate used is a key feature of this reaction. ic.ac.uk

While the classical Sharpless epoxidation is limited to allylic alcohols, its principles have inspired the development of catalysts for other olefin classes. units.it For the synthesis of (2R)-2-(2,4-Dichlorophenyl)oxirane, which is derived from an unfunctionalized styrene (B11656), direct application of the Sharpless protocol is not feasible. However, the underlying concept of using a chiral ligand to create a chiral environment around a metal center has been widely adapted.

Jacobsen-Katsuki Epoxidation Protocols

A major breakthrough in the asymmetric epoxidation of unfunctionalized olefins, including styrenes, was the independent development of manganese-salen based catalysts by Eric Jacobsen and Tsutomu Katsuki in the early 1990s. wikipedia.org The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant such as sodium hypochlorite. wikipedia.org This method has proven to be highly effective for the enantioselective epoxidation of a variety of cis-disubstituted and conjugated olefins, including styrene derivatives. youtube.com

The stereoselectivity of the Jacobsen-Katsuki epoxidation is highly dependent on the structure of the salen ligand and the reaction conditions. capes.gov.br For styrene-type substrates, the reaction is thought to proceed through a transition state where the substrate approaches the manganese-oxo intermediate in a "side-on" fashion, minimizing steric interactions and leading to high enantioselectivity. acs.org The mechanism, however, is complex and can involve different pathways depending on the substrate and conditions. capes.gov.brpitt.edu

| Substrate | Catalyst System | Enantiomeric Excess (ee) |

| (Z)-β-methylstyrene | Mn(salen) | High |

| (E)-β-methylstyrene | Mn(salen) | Lower |

| Styrene | Mn(salen) | Good |

This table illustrates the influence of substrate geometry on the enantioselectivity of the Jacobsen-Katsuki epoxidation.

Chiral Catalyst Systems for Enantioselective Epoxidation

Beyond the Jacobsen-Katsuki catalysts, a diverse array of other chiral catalyst systems has been developed for the enantioselective epoxidation of olefins. These often involve other transition metals and a wide variety of chiral ligands.

Chiral Porphyrin Catalysts: Ruthenium and iron porphyrin complexes have shown promise as catalysts for asymmetric epoxidation. While early systems exhibited modest enantioselectivity, the development of highly structured, sterically hindered porphyrin ligands has led to significant improvements. jrchen-group.com For example, a D4-symmetric chiral dichlororuthenium(IV) porphyrin catalyst has been shown to effectively catalyze the epoxidation of styrene derivatives with good enantioselectivity. nih.gov

Chiral Ketone Catalysts: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral ketones, particularly those derived from fructose, can catalyze the epoxidation of olefins using potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. This method, known as the Shi epoxidation, is notable for its operational simplicity and the use of a metal-free catalyst. wikipedia.org

Other Metal-Ligand Systems: A variety of other metal-ligand combinations have been explored, including those based on vanadium, chromium, and other transition metals. The development of new ligands continues to be an active area of research, aiming for higher efficiency, broader substrate scope, and improved enantioselectivity.

Biocatalytic Approaches to Chiral Epoxide Synthesis

Enzymes offer an environmentally friendly and highly selective alternative to chemical catalysts for the synthesis of chiral epoxides. nih.gov Styrene monooxygenases (SMOs) are a class of enzymes that catalyze the highly enantioselective epoxidation of styrene and its derivatives. nih.govresearchgate.net These enzymes typically consist of two components, a reductase and an oxygenase, and utilize molecular oxygen as the oxidant. rsc.org

The use of whole-cell biocatalysts expressing SMOs has been successfully employed for the production of various chiral epoxides with excellent enantiomeric excess (>95-99% ee). nih.gov By engineering the enzymes and optimizing the reaction conditions, it is possible to achieve high yields and selectivities for specific substrates. Biocatalytic cascades, where the epoxidation is coupled with other enzymatic or chemical transformations, offer a streamlined approach to the synthesis of more complex chiral molecules. rsc.org

| Enzyme System | Substrate | Product Enantiomeric Excess (ee) |

| Styrene Monooxygenase (SMO) | Styrene | >99% (S)-styrene oxide |

| Engineered SMO | Various Styrene Derivatives | >95% |

This table highlights the high enantioselectivity achieved with biocatalytic epoxidation.

Diastereoselective Synthetic Routes

While the primary focus for the synthesis of this compound is on enantioselectivity, diastereoselectivity becomes a critical consideration when the substrate already contains a chiral center. In such cases, the chiral catalyst must override the inherent facial bias of the substrate to produce the desired diastereomer.

The principles governing diastereoselective epoxidations are similar to those for enantioselective reactions, relying on steric and electronic interactions between the substrate, the oxidant, and the catalyst. For example, in the epoxidation of chiral allylic alcohols, the directing effect of the hydroxyl group can be either matched or mismatched with the preference of the chiral catalyst, leading to high or low diastereoselectivity, respectively. Similar considerations apply to the epoxidation of other chiral olefins, where the existing stereocenter can influence the approach of the epoxidizing agent. The development of highly selective catalysts is crucial for achieving high diastereomeric ratios in these more complex syntheses. acs.orgacs.org

Strategies Employing Chiral Auxiliaries

Chiral auxiliaries offer a powerful and reliable method for inducing stereoselectivity in chemical transformations. numberanalytics.comwikipedia.org These molecules are temporarily attached to a substrate, creating a chiral environment that directs the stereochemical outcome of a subsequent reaction. numberanalytics.com The auxiliary is then cleaved, yielding the desired enantiomerically enriched product. wikipedia.org

The general principle involves three key steps:

Covalent attachment of the chiral auxiliary to the substrate.

Diastereoselective transformation of the resulting complex.

Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Several factors influence the effectiveness of a chiral auxiliary, including steric hindrance and the ability to form a diastereomeric complex with a significant energy difference between the transition states. numberanalytics.com While the use of stoichiometric amounts of the auxiliary can be a drawback, this method remains indispensable for many stereoselective syntheses, particularly in the early stages of drug development. wikipedia.org

Classic examples of chiral auxiliaries include 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol, and various oxazolidinones. wikipedia.org For instance, trans-2-phenylcyclohexanol has been successfully used as a chiral auxiliary in ene reactions. wikipedia.org

| Chiral Auxiliary | Typical Application | Reference |

| 8-phenylmenthol | Asymmetric synthesis | wikipedia.org |

| trans-2-Phenyl-1-cyclohexanol | Ene reactions | wikipedia.org |

| Oxazolidinones | Alkylation and Aldol reactions | wikipedia.org |

| Camphorsultam | Various asymmetric transformations | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation | wikipedia.org |

Tandem Reactions Leading to this compound

Tandem reactions, also known as one-pot or cascade reactions, streamline synthetic processes by combining multiple bond-forming events in a single reaction vessel without isolating intermediates. liberty.eduorganic-chemistry.org This approach enhances efficiency by reducing reaction time, solvent usage, and purification steps. liberty.edu

A notable example involves a three-step tandem reaction to produce 2,4-diarylquinolines from anilines and 1,3-diarylpropenes. organic-chemistry.org This process includes oxidative coupling, rearrangement, and oxidative annulation. organic-chemistry.org Similarly, one-pot protocols have been developed for the synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates. mdpi.com In some cases, a single catalyst can play a dual role, promoting both an initial asymmetric addition and a subsequent diastereoselective epoxidation. nih.gov For instance, a titanium complex can first facilitate an asymmetric addition and then direct the epoxidation of an allylic double bond. nih.gov

The synthesis of this compound can be envisioned through a tandem approach starting from 2,4-dichlorobenzaldehyde. One potential route involves an initial olefination followed by an in-situ asymmetric epoxidation.

| Reaction Type | Key Features | Potential Application |

| Asymmetric Addition/Epoxidation | A single catalyst promotes two distinct transformations. | Synthesis of functionalized epoxy alcohols. nih.gov |

| Oxidative Annulation | Forms quinoline (B57606) derivatives from o-allylanilines. | Access to biologically active heterocycles. organic-chemistry.org |

| Oxidative Cycloaddition | Creates 1,3,4-oxadiazines from acylhydrazides and allenoates. | Efficient synthesis of heterocyclic compounds. mdpi.com |

Regioselective Considerations in the Formation of 2-Substituted Aryl Oxiranes

The regioselectivity of epoxide ring-opening reactions is a critical factor, heavily influenced by the reaction conditions. d-nb.info In the formation of 2-substituted aryl oxiranes, the directing effects of substituents on the aromatic ring and the nature of the attacking nucleophile play a pivotal role.

Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide ring, following a standard SN2 mechanism. d-nb.infocdnsciencepub.com Conversely, under acidic conditions, the reaction proceeds via a carbocation-like transition state, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the developing positive charge. d-nb.infoyoutube.com

Several factors influence this regioselectivity:

Steric Effects : Bulky nucleophiles favor attack at the less hindered carbon. numberanalytics.com

Electronic Effects : Electron-withdrawing groups on the aryl ring can influence the site of nucleophilic attack. numberanalytics.comnih.gov

Catalysts : Certain catalysts can direct the nucleophile to a specific carbon by coordinating with the epoxide or the nucleophile. numberanalytics.com

Hard and Soft Acid-Base (HSAB) Theory : The "hardness" or "softness" of the nucleophile and the electrophilic carbons of the epoxide can predict the regiochemical outcome. cdnsciencepub.com

For styrene oxides, the presence of a hard acid catalyst can lead to a "pulling" effect, increasing the positive charge on the benzylic carbon and favoring attack at that position. cdnsciencepub.com In the absence of a strong "pulling" effect, the "pushing" effect of the nucleophile becomes dominant. cdnsciencepub.com

| Condition | Favored Attack Site | Governing Factor |

| Basic/Neutral | Less substituted carbon | Steric hindrance d-nb.infocdnsciencepub.com |

| Acidic | More substituted carbon | Carbocation stability d-nb.infoyoutube.com |

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale Synthesis

Optimizing reaction conditions is crucial for transitioning a synthetic route from the laboratory to an industrial scale, ensuring both high yield and purity. For the synthesis of this compound, this involves a careful selection of catalysts, solvents, and reaction parameters.

One common method for preparing similar epoxides involves the reduction of a corresponding α-haloketone. For example, 1-(2,4-dichlorophenyl)-2-chloroethanol can be synthesized by the reduction of 2,2',4'-trichloroacetophenone (B44736) with sodium borohydride. sioc-journal.cn The subsequent intramolecular cyclization under basic conditions would yield the desired epoxide. The choice of reducing agent and the presence of additives like calcium chloride or lanthanum chloride can significantly improve the reaction's specificity. sioc-journal.cn

For industrial-scale production, factors such as cost, safety, and environmental impact become paramount. The use of robust and recyclable catalysts is highly desirable. For example, in the synthesis of 2,4-diarylquinolines, the use of chloranil (B122849) as a recyclable oxidant represents a sustainable approach. organic-chemistry.org The Sharpless epoxidation, a well-known method for producing chiral epoxides, provides a pathway to enantiomerically pure products and has been adapted for various substrates. youtube.com

| Parameter | Considerations for Optimization | Example |

| Catalyst | Activity, selectivity, cost, and recyclability. | Use of recyclable oxidants like chloranil. organic-chemistry.org |

| Solvent | Polarity, boiling point, and environmental impact. | Aprotic solvents like THF for reductions with NaBH4. sioc-journal.cn |

| Temperature | Reaction rate versus side product formation. | Controlling temperature to improve specificity in reductions. sioc-journal.cn |

| Reagents | Stoichiometry and order of addition. | Use of additives like CaCl2 to enhance reaction specificity. sioc-journal.cn |

Isolation and Purification Techniques for Enantiomerically Enriched Epoxides

The isolation and purification of enantiomerically enriched epoxides are critical steps to ensure the final product meets the required specifications for its intended application, particularly in the pharmaceutical industry. nih.gov

Distillation is a common technique for purifying volatile epoxides. The process can be optimized by selecting a solvent with a boiling point significantly different from the epoxide, allowing for efficient separation. google.com

Chromatography is a versatile and powerful method for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for the analytical and preparative separation of chiral compounds. nih.govnih.gov The choice of CSP is crucial and depends on the specific properties of the epoxide. Common CSPs include those based on cyclodextrins, crown ethers, and polysaccharide derivatives. nih.gov

The selection of the mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water with additives like formic or phosphoric acid, is also critical for achieving good separation. sielc.com For preparative separations, the method must be scalable to handle larger quantities of material. sielc.com

| Technique | Principle | Application |

| Distillation | Separation based on differences in boiling points. | Purification of volatile epoxides. google.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. nih.govnih.gov |

| Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | Resolution of racemic mixtures. numberanalytics.com |

Chemical Reactivity and Ring Opening Pathways of 2r 2 2,4 Dichlorophenyl Oxirane

Fundamental Principles of Epoxide Ring-Opening Reactions

The cleavage of the epoxide ring is a thermodynamically favorable process due to the release of approximately 13 kcal/mol of ring strain. masterorganicchemistry.comwikipedia.org This inherent reactivity allows for reactions with a wide array of nucleophiles under various conditions. wikipedia.org The mechanism of ring-opening can proceed through either an SN2 or a more SN1-like pathway, largely dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile. libretexts.orgfiveable.me

Nucleophilic Attack on Epoxide Rings

In base-catalyzed or neutral conditions with a strong nucleophile, the ring-opening of epoxides generally follows an SN2 mechanism. ucalgary.calibretexts.org The nucleophile directly attacks one of the carbon atoms of the epoxide, leading to the simultaneous breaking of the carbon-oxygen bond. csbsju.edu The driving force for this reaction is the relief of ring strain. chemistrysteps.com Common strong nucleophiles include alkoxides, Grignard reagents, and amines. ucalgary.canumberanalytics.com

The attack typically occurs at the less sterically hindered carbon atom. ucalgary.ca This regioselectivity is a hallmark of the SN2 pathway, where steric hindrance plays a dominant role in determining the site of attack. libretexts.org

Electrophilic Activation of Epoxides

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring by creating a better leaving group (a neutral alcohol). fiveable.meucalgary.ca This protonation makes the epoxide carbons significantly more electrophilic. youtube.com Weak nucleophiles, such as water or alcohols, which would not typically react with an unactivated epoxide, can then open the ring. ucalgary.cayoutube.com

The mechanism under acidic conditions has more SN1 character. libretexts.orgucalgary.ca After protonation, the carbon-oxygen bond begins to break, leading to a transition state with significant positive charge development on the carbon atom that can best stabilize it. masterorganicchemistry.com This often results in the nucleophile attacking the more substituted carbon atom. libretexts.orgucalgary.ca

Stereochemical Outcomes of Ring-Opening Reactions

The stereochemistry of epoxide ring-opening reactions is a critical aspect, dictating the three-dimensional arrangement of the product.

Regioselectivity and Stereospecificity of Nucleophilic Additions

The regioselectivity of the nucleophilic attack on an unsymmetrical epoxide like (2R)-2-(2,4-Dichlorophenyl)oxirane depends on the reaction conditions.

Under basic/neutral conditions (SN2-like): The nucleophile attacks the less substituted carbon atom due to steric hindrance. ucalgary.calibretexts.org For this compound, this would be the carbon atom not attached to the dichlorophenyl group. The reaction is stereospecific, proceeding with inversion of configuration at the center of attack. ucalgary.cayoutube.com

Under acidic conditions (SN1-like): The nucleophile generally attacks the more substituted carbon atom, which is the one bearing the 2,4-dichlorophenyl group in this case. libretexts.orgucalgary.ca This is because this carbon can better stabilize the developing positive charge in the transition state. masterorganicchemistry.com The reaction still proceeds with inversion of stereochemistry at the site of attack. ucalgary.cayoutube.com

Influence of Nucleophile and Electrophile on Product Stereochemistry

The nature of both the nucleophile and the electrophile (the activated epoxide) plays a crucial role in determining the stereochemistry of the final product.

The inherent chirality of this compound means that the stereochemistry of the starting material directly influences the stereochemistry of the product. Since the ring-opening reactions are stereospecific (proceeding with inversion at the point of attack and retention at the other stereocenter), the configuration of the product is predictable. youtube.com For instance, an SN2 attack by a nucleophile at the less substituted carbon will result in a specific diastereomer.

The choice of a strong, sterically unhindered nucleophile will favor the SN2 pathway and attack at the less hindered carbon. ucalgary.ca Conversely, the use of acid catalysis with a weak nucleophile will promote the SN1-like pathway and attack at the more substituted carbon. libretexts.org

Specific Reaction Classes

The ring-opening of this compound is a key step in the synthesis of various compounds, particularly azole antifungal agents. nih.govnih.gov The reaction with a nitrogen-containing nucleophile, such as an amine or a triazole, is a common strategy. numberanalytics.com For example, the reaction with 1H-1,2,4-triazole in the presence of a base would lead to the formation of a key precursor for antifungal drugs.

The table below summarizes the expected regiochemical and stereochemical outcomes for the ring-opening of this compound under different conditions.

| Reaction Condition | Nucleophile Type | Predominant Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome at Attack Site |

| Basic/Neutral | Strong (e.g., RO⁻, R₂NH) | SN2-like | Less substituted carbon | Inversion |

| Acidic | Weak (e.g., ROH, H₂O) | SN1-like | More substituted carbon | Inversion |

Alcoholysis and Glycol Formation

The reaction of this compound with alcohols, known as alcoholysis, results in the formation of alkoxy alcohols. This reaction can be catalyzed by either acids or bases. Under basic or neutral conditions, the alcohol attacks the less sterically hindered carbon of the oxirane ring (C2), following an SN2 mechanism. This results in the formation of a 2-alkoxy-1-(2,4-dichlorophenyl)ethanol derivative.

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the oxirane more susceptible to nucleophilic attack. The subsequent attack by the alcohol can exhibit a different regioselectivity, favoring the more substituted carbon (C1) due to the development of a partial positive charge on this carbon, which is stabilized by the phenyl ring.

Hydrolysis, the reaction with water, leads to the formation of a diol (glycol). This reaction also proceeds via acid or base catalysis and results in the formation of (1R)-1-(2,4-dichlorophenyl)ethane-1,2-diol. The acid-catalyzed hydrolysis typically yields the trans-diol due to the backside attack of the water molecule on the protonated epoxide.

| Nucleophile | Catalyst | Major Product |

| Methanol | Base (e.g., NaOCH₃) | (2R)-1-(2,4-dichlorophenyl)-2-methoxyethanol |

| Ethanol | Acid (e.g., H₂SO₄) | (1R)-1-(2,4-dichlorophenyl)-1-ethoxyethanol |

| Water | Acid (e.g., H₂SO₄) | (1R)-1-(2,4-dichlorophenyl)ethane-1,2-diol |

| Water | Base (e.g., NaOH) | (2R)-1-(2,4-dichlorophenyl)ethane-1,2-diol |

Aminolysis and Amino Alcohol Derivatives

The ring-opening of this compound with amines, or aminolysis, is a crucial reaction for the synthesis of a wide range of biologically active molecules, including antifungal agents. This reaction typically proceeds via an SN2 mechanism, where the amine attacks the less hindered carbon atom of the epoxide ring (C2). This regioselectivity is generally observed with both primary and secondary amines.

For instance, the reaction with imidazole (B134444) under basic conditions is a key step in the synthesis of several antifungal drugs. The nucleophilic nitrogen of the imidazole ring attacks the terminal carbon of the oxirane, leading to the formation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol derivatives. guidechem.com The reaction conditions can be optimized using different bases and solvents to achieve high yields. guidechem.com

The synthesis of α-(2,4-Dichlorophenyl)-1H-Imidazole-1-Ethanol, an intermediate for several antifungal drugs, has been achieved with an 82.3% yield by reacting 1-(2,4-dichlorophenyl)-2-chloroethanol with imidazole in toluene (B28343) using PEG-400 as a phase transfer catalyst and 50% sodium hydroxide (B78521) solution at 70°C for 6 hours. guidechem.com

| Amine | Reaction Conditions | Product | Yield |

| Imidazole | Toluene, PEG-400, 50% NaOH, 70°C, 6h | α-(2,4-Dichlorophenyl)-1H-Imidazole-1-Ethanol | 82.3% guidechem.com |

| Allylamine (B125299) | Water, 100°C, 24h (with Limonene Oxide) | 1-methyl-2-(allylamino)-4-isopropenyl-cyclohexanol | 78% iscientific.org |

It is important to note that while the data for allylamine is for a different epoxide (limonene oxide), it illustrates the general reactivity of epoxides with amines. iscientific.org

Halogenation and Halohydrin Formation

The reaction of this compound with hydrogen halides (HX) leads to the formation of halohydrins. This reaction is a classic example of acid-catalyzed epoxide ring-opening. The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of the halide ion.

The regioselectivity of the attack depends on the reaction conditions. Under strongly acidic conditions, the reaction can have significant SN1 character, with the halide attacking the more substituted carbon (C1) which can better stabilize a developing positive charge. In contrast, under conditions where the SN2 pathway is favored, the halide will attack the less substituted carbon (C2). The product of the reaction is a 1-halo-1-(2,4-dichlorophenyl)ethanol or a 2-halo-1-(2,4-dichlorophenyl)ethanol.

For example, the reaction with hydrochloric acid (HCl) can yield either 1,2-dichloro-1-(2,4-dichlorophenyl)ethane or 1-(2,4-dichlorophenyl)-2-chloroethanol, depending on the site of attack.

Carbon-Nucleophile Additions (e.g., Grignard, Organolithium Reagents, Cyanide)

The reaction of this compound with carbon-based nucleophiles such as Grignard reagents, organolithium reagents, and cyanide provides a powerful method for carbon-carbon bond formation.

Grignard Reagents: Grignard reagents (RMgX) are strong nucleophiles that typically attack the less sterically hindered carbon of the epoxide ring in an SN2 fashion. The reaction of this compound with a Grignard reagent, followed by an aqueous workup, yields a secondary alcohol. For example, the reaction with methylmagnesium bromide would be expected to produce (1R)-1-(2,4-dichlorophenyl)propan-2-ol. The synthesis of the antifungal drug butoconazole (B1668104) involves the reaction of a Grignard reagent with a substituted epoxide, highlighting the industrial relevance of this reaction. google.com

Organolithium Reagents: Organolithium reagents (RLi) are even more reactive nucleophiles than Grignard reagents and react similarly with epoxides, attacking the less substituted carbon to form alcohols after workup.

Cyanide: The cyanide ion (CN⁻) is another effective nucleophile for epoxide ring-opening. The reaction, typically carried out using a source of cyanide such as KCN or NaCN, results in the formation of a β-hydroxynitrile. The attack occurs at the less substituted carbon atom.

Rearrangement Reactions

Under certain conditions, particularly in the presence of strong acids or Lewis acids, this compound can undergo rearrangement reactions. These rearrangements often proceed through a carbocation-like intermediate, which can then undergo a hydride or aryl shift to form a more stable carbocation, ultimately leading to the formation of a ketone or an aldehyde.

For instance, treatment with a Lewis acid could promote the migration of the 2,4-dichlorophenyl group, leading to the formation of 2,4-dichlorophenylacetaldehyde. The specific outcome of the rearrangement is highly dependent on the reaction conditions and the nature of the catalyst used.

Catalytic Aspects of Ring-Opening Reactions

Lewis Acid Catalysis

Lewis acids play a significant role in activating the epoxide ring towards nucleophilic attack. By coordinating to the oxygen atom of the oxirane, the Lewis acid increases the electrophilicity of the ring carbons, thereby facilitating the ring-opening reaction even with weaker nucleophiles.

Common Lewis acids used for this purpose include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄). The use of a Lewis acid can also influence the regioselectivity of the reaction. The coordination of the Lewis acid to the epoxide oxygen can lead to a greater degree of positive charge development on the more substituted carbon atom (C1), thus favoring attack at this position. This is in contrast to the base-catalyzed or uncatalyzed reactions, which typically favor attack at the less substituted carbon (C2).

The choice of Lewis acid and reaction conditions can be tailored to achieve the desired regioselectivity and product distribution.

Brønsted Acid Catalysis

Brønsted acid catalysis is a fundamental method for activating epoxides toward nucleophilic ring-opening. The general mechanism involves the protonation of the epoxide oxygen by a Brønsted acid (e.g., HCl, H₂SO₄, TsOH). This initial step enhances the electrophilicity of the epoxide ring and creates a better leaving group upon nucleophilic attack.

The subsequent nucleophilic attack proceeds via a mechanism with characteristics of both Sₙ1 and Sₙ2 reactions. libretexts.org The transition state involves significant carbocationic character at the more substituted carbon atom—in this case, the benzylic carbon (Cα)—due to the stabilizing effect of the adjacent phenyl ring. libretexts.org Consequently, the nucleophile preferentially attacks this more substituted position. libretexts.orgkhanacademy.org This regioselectivity is a hallmark of acid-catalyzed epoxide opening for substrates bearing a tertiary or benzylic carbon. The reaction typically results in a trans configuration of the nucleophile and the newly formed hydroxyl group due to the Sₙ2-like backside attack on the protonated epoxide. libretexts.org

While this pathway is well-established for epoxides, specific documented examples detailing the Brønsted acid-catalyzed ring-opening of this compound are not prevalent in readily available literature. However, the reactivity can be inferred from studies on structurally similar 2-aryl-oxiranes.

| Catalyst Example | Nucleophile | Substrate | Product | Key Findings |

| HCl | Cl⁻ | 1,2-Epoxy-1-methylcyclohexane | trans-2-Chloro-2-methylcyclohexan-1-ol | Attack occurs at the more substituted (tertiary) carbon, indicating Sₙ1-like character, but with inversion of configuration, showing Sₙ2-like stereocontrol. libretexts.org |

| HClO₄ | Thioamide | 2H-Azirine (analogue) | 2,4,5-Trisubstituted thiazole | Demonstrates Brønsted acid promotion of ring-opening and annulation, a relevant transformation for heterocyclic synthesis. researchgate.net |

Organocatalysis

Organocatalysis offers a metal-free alternative for promoting the ring-opening of epoxides, often providing high levels of stereocontrol. A prominent class of organocatalysts for this transformation are thiourea (B124793) derivatives. wikipedia.org These catalysts function as hydrogen-bond donors, activating the epoxide by forming hydrogen bonds with the oxygen atom, thereby increasing its electrophilicity without full protonation. wikipedia.orgrsc.org This activation facilitates nucleophilic attack in a controlled manner.

Bifunctional thiourea catalysts, which incorporate a basic moiety (e.g., an amine or ammonium (B1175870) salt) alongside the thiourea group, can simultaneously activate both the epoxide and the nucleophile, leading to enhanced reactivity and selectivity. acs.orgpolympart.com For instance, the thiourea group activates the epoxide, while the basic site deprotonates the nucleophile, increasing its nucleophilicity. This dual activation is particularly effective in asymmetric ring-opening reactions.

Although specific applications of organocatalysis for the discrete ring-opening of this compound are not extensively documented, the principles are well-demonstrated in related systems, particularly in asymmetric synthesis and ring-opening polymerizations. rsc.orgnih.gov

| Catalyst Example | Nucleophile | Substrate | Product | Key Findings |

| Chiral Peptidyl Thiourea | N-Phenylpiperazine | cis-Stilbene oxide | Chiral β-amino alcohol | Achieved up to 95% enantiomeric excess (ee), demonstrating the high stereocontrol possible with chiral thiourea catalysts. researchgate.net |

| Thiourea/Quaternary Ammonium Salt | Halide ion (initiator) | Propylene oxide | Poly(propylene oxide) | The bifunctional catalyst initiates ring-opening by activating the epoxide via hydrogen bonding while the nucleophile attacks. acs.org |

| Bifunctional Squaramide | Azlactone | 2-Benzothiazolimine (analogue) | Chiral benzothiazolopyrimidine | Showcased a formal [4+2] cyclization with excellent stereoselectivity (up to 99% ee) using a bifunctional organocatalyst. nih.gov |

Transition Metal Catalysis

Transition metal complexes, typically acting as Lewis acids, are powerful catalysts for the ring-opening of epoxides. The Lewis acidic metal center coordinates to the epoxide oxygen, polarizing the C-O bonds and activating the ring for nucleophilic attack. This strategy has been successfully applied to the synthesis of a wide range of functionalized molecules, including β-amino alcohols and other precursors for pharmaceuticals. rsc.orgmdpi.com

The choice of metal, ligand, and reaction conditions can precisely control the regioselectivity of the ring-opening. For 2-aryl-oxiranes like this compound, nucleophilic attack can be directed to either the benzylic or the terminal carbon. For example, certain cationic aluminum-salen complexes have been shown to direct nucleophiles to a specific carbon of an unbiased epoxide, demonstrating catalyst-controlled regioselectivity rather than substrate-controlled. rsc.org Copper-catalyzed systems are also widely used for the ring-opening of activated aziridines and epoxides with various nucleophiles, including Grignard reagents and indoles. nih.gov

While direct catalytic ring-opening of this compound is a plausible transformation, many documented syntheses of drugs like ketoconazole (B1673606) proceed through a multi-step sequence involving the conversion of the epoxide to a diol-tosylate intermediate, which is subsequently displaced by the nucleophile. Nonetheless, the catalytic principle is well-supported by studies on analogous substrates.

| Catalyst Example | Nucleophile | Substrate | Product | Key Findings |

| Cationic Al-salen Complex | Aniline | trans-Stilbene oxide | β-Amino alcohol | Catalyst-controlled regioselectivity was achieved, overriding the inherent bias of the substrate. rsc.org |

| Cu(I)/Segphos | Indole | 2-Aryl-N-sulfonylaziridine (analogue) | Indole-substituted chiral arylethylamine | Catalyzed the asymmetric ring-opening of a racemic aziridine (B145994), yielding products with good enantiomeric excess. nih.gov |

| Rhodium Complex | Hydroxyarene | Vinyl aziridine (analogue) | Chiral 2-vinyl-2-arylethylamine | Demonstrated a chirality-transfer strategy where the catalyst controlled regioselective C-alkylation over O-alkylation. nih.gov |

Derivatization and Transformations of 2r 2 2,4 Dichlorophenyl Oxirane into Complex Molecular Scaffolds

Utilization as a Versatile Synthetic Intermediate

(2R)-2-(2,4-Dichlorophenyl)oxirane is a versatile synthetic intermediate due to the electrophilic nature of its epoxide ring, which readily undergoes nucleophilic addition reactions. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable precursor in the synthesis of more complex molecules. ontosight.ai The epoxide ring can be opened by a variety of nucleophiles, including amines, alcohols, and thiols, under both acidic and basic conditions, leading to the formation of a diverse array of products. This versatility has established it as a key intermediate in the production of certain agrochemicals, particularly fungicides.

Synthesis of Chiral Alcohols and Diols

The ring-opening of this compound provides a reliable route to chiral alcohols and diols, which are important structural motifs in many biologically active molecules. The stereochemistry of the resulting alcohol or diol is dictated by the mechanism of the ring-opening reaction.

For instance, the reduction of the epoxide can lead to the formation of diols. Furthermore, controlled mono-addition of nucleophiles, such as organolithium species in the presence of a Lewis acid like BF₃·OEt₂, can yield epoxy alcohols. orgsyn.org These epoxy alcohols can then be converted to differentially substituted anti-1,3-diols by reaction with a second nucleophile or to syn-1,3-diols through a Mitsunobu inversion of the free hydroxyl group. orgsyn.org

A notable application is the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for the antifungal agent Miconazole. This transformation can be achieved with high stereoselectivity using a ketoreductase enzyme. researchgate.net

Table 1: Synthesis of Chiral Alcohols and Diols

| Product | Reagents and Conditions | Reference |

| (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Ketoreductase from Scheffersomyces stipitis CBS 6045 | researchgate.net |

| anti-1,3-diols | Sequential addition of two different nucleophiles | orgsyn.org |

| syn-1,3-diols | Mono-addition of a nucleophile followed by Mitsunobu inversion | orgsyn.org |

Construction of Heterocyclic Systems

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds.

Furan (B31954), Pyran, and Dioxane Derivatives

The synthesis of furan derivatives can be achieved through the cycloisomerization of alkynyl epoxides. For example, copper- and gold-catalyzed reactions of boron-containing alkynyl epoxides can lead to the formation of C3- and C2-borylated furans, respectively. nih.gov

Pyran derivatives are significant in medicinal chemistry and can be synthesized through various multicomponent reactions. bohrium.comnih.gov For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and dimedone can yield pyran derivatives. researchgate.net Another approach involves the reaction of ethyl benzoylacetate with 2-benzylidenemalanonitrile to afford a pyran derivative which can be further functionalized. arabjchem.org

The synthesis of 1,4-dioxanes can be achieved through the unusual and totally selective cyclodimerization of epoxides. For example, chiral 2,5-disubstituted-1,4-dioxanes can be synthesized from chiral 2-(1-aminoalkyl)epoxides promoted by a mixture of diisopropylamine (B44863) and boron trifluoride-diethyl etherate complex. researchgate.net

Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines, Azoles)

Pyrrolidines: These can be synthesized through various methods, including the ring contraction of pyridines. nih.gov A photo-promoted reaction of pyridines with silylborane affords pyrrolidine (B122466) derivatives. nih.gov Another approach involves the intramolecular amination of remote unactivated C(sp³)-H bonds, catalyzed by copper, to provide pyrrolidines in good yields. organic-chemistry.org Furthermore, a novel series of pyrrolidine-2-carbonitrile (B1309360) derivatives have been synthesized and identified as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov

Piperidines: The synthesis of piperidines can be achieved from the reduction of pyridines, either chemically or through catalytic hydrogenation. youtube.com Substituted piperidines can be prepared by the addition of carbon nucleophiles to imines derived from halopentylamines. youtube.com Additionally, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation provides an efficient route to piperidines. organic-chemistry.org

Azoles: New azole derivatives with potential antifungal activity have been designed and synthesized by combining structural units of existing drugs like fluconazole (B54011) and ketoconazole (B1673606). nih.gov The synthesis often involves the reaction of an epoxide intermediate with a suitable amine, followed by further derivatization. nih.gov

Sulfur- and Other Heteroatom-Containing Ring Systems

The reaction of epoxides with sulfur nucleophiles can lead to the formation of sulfur-containing heterocycles. For example, 2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane is a related sulfur-containing epoxide. nih.gov Vinyl sulfides can react with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form α,β-unsaturated thiocarbenium ions, which can then couple with appended π-nucleophiles to yield sulfur-containing heterocycles. nih.gov Furthermore, the reaction of 2-lithiated benzo[b]thiophene with elemental sulfur can produce pentathiepino[6,7-b]benzo[d]thiophene. nih.gov

Generation of Carbon-Carbon Bonds

This compound can be utilized in reactions that form new carbon-carbon bonds, a fundamental transformation in organic synthesis. alevelchemistry.co.uk The epoxide ring can be opened by organocuprate reagents, resulting in the formation of a new carbon-carbon bond. chemistry.coach

Several named reactions are central to carbon-carbon bond formation, such as the Heck reaction, which couples an unsaturated halide with an alkene, and the Suzuki reaction, which couples an organoborane with an organic halide. alevelchemistry.co.ukchemistry.coach While not directly starting from the named epoxide, these methods are indicative of the types of transformations that can be applied to its derivatives. For instance, a derivative of the epoxide could be converted to an organohalide or an organoborane and then used in these coupling reactions.

The Michael addition, the nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound, is another key method for mild C-C bond formation. alevelchemistry.co.uk

Alkylation and Arylation Reactions

The ring-opening of this compound with organometallic reagents, such as Grignard and organolithium compounds, is a common strategy for carbon-carbon bond formation. These reactions are highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.comlibretexts.orglibretexts.org This SN2-type reaction occurs with an inversion of configuration at the center of attack, leading to the formation of β-substituted alcohols with a high degree of stereocontrol. nih.gov

For example, the reaction of this compound with an alkyl Grignard reagent (R-MgX) will yield a (1R)-1-(2,4-dichlorophenyl)-2-substituted ethanol. Similarly, arylation can be achieved using aryl Grignard or aryllithium reagents. These reactions are typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures to maximize selectivity and minimize side reactions. masterorganicchemistry.comdoubtnut.com

Table 1: Examples of Alkylation and Arylation Reactions

| Reagent | Product | Typical Reaction Conditions |

|---|---|---|

| Methylmagnesium bromide | (1R)-1-(2,4-Dichlorophenyl)propan-2-ol | THF, 0°C |

| Phenylmagnesium bromide | (1R)-1-(2,4-Dichlorophenyl)-2-phenylethanol | THF, -78°C to room temp. |

Olefination Reactions

The conversion of epoxides to olefins is a useful transformation in organic synthesis. While direct deoxygenation to form an alkene is possible, a more common approach involves a two-step sequence: ring-opening followed by an elimination reaction. For this compound, this provides a pathway to introduce a double bond.

One method involves the reaction of the epoxide with a reagent that facilitates deoxygenation, such as a phosphine-based reagent, which can lead to the corresponding alkene. Another approach is the Corey-Winter olefination, where the epoxide is first converted to a cyclic thiocarbonate, followed by treatment with a phosphite (B83602) to induce elimination. A well-established method is the Wittig reaction, where a phosphonium (B103445) ylide attacks the epoxide, although this is more commonly used with aldehydes and ketones.

Table 2: Representative Olefination Strategies

| Reagent System | Intermediate | Product |

|---|---|---|

| 1. Thiocyanate/Phosphine 2. Heat | Thiirane | (R)-1-chloro-2-(2,4-dichlorostyryl)benzene |

Stereocontrolled Synthesis of Polyfunctionalized Molecules

The chirality of this compound makes it an excellent starting point for the synthesis of molecules with multiple stereocenters and functional groups. The initial ring-opening reaction establishes the stereochemistry at one or two new centers, which then influences the stereochemical outcome of subsequent reactions. nih.gov

A variety of nucleophiles can be employed for the ring-opening, leading to a diverse array of functionalized products. For instance, the use of sodium azide (B81097) yields a β-azido alcohol, which can be further transformed into a chiral amino alcohol. Similarly, cyanide can be used to introduce a nitrile group, which can be hydrolyzed to a carboxylic acid. The regioselectivity of the initial ring-opening is critical in determining the final arrangement of the functional groups. nih.gov

Table 3: Stereocontrolled Functionalization

| Nucleophile | Intermediate Product | Potential Final Product |

|---|---|---|

| Sodium Azide (NaN₃) | (2R)-2-azido-1-(2,4-dichlorophenyl)ethanol | (2R)-2-amino-1-(2,4-dichlorophenyl)ethanol |

| Potassium Cyanide (KCN) | (3R)-3-(2,4-dichlorophenyl)-3-hydroxypropanenitrile | (3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid |

Multi-Step Reaction Sequences Initiated by this compound Ring Opening

The utility of this compound is particularly evident in its role as a key starting material in multi-step syntheses of complex molecules, most notably in the pharmaceutical industry. syrris.jpstudylib.net The initial ring-opening reaction generates a versatile intermediate that can be elaborated through a series of subsequent transformations.

A prominent application is in the synthesis of azole antifungal agents, such as itraconazole (B105839) and posaconazole. nih.govresearchgate.netnih.gov In these synthetic routes, the epoxide is opened by a nucleophilic heterocyclic moiety, such as a triazole. researchgate.netresearchgate.net The resulting secondary alcohol can then be further functionalized, often by converting it into a good leaving group (e.g., a mesylate or tosylate), to facilitate a subsequent nucleophilic substitution. This strategy allows for the construction of complex heterocyclic systems with precise control over the stereochemistry, which is often crucial for the biological activity of the final drug molecule. nih.gov

Table 4: Application in Multi-Step Synthesis

| Initial Nucleophile | Key Intermediate | Target Molecule Class |

|---|---|---|

| 1,2,4-Triazole | 1-((2R,3S)-3-(2,4-dichlorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole | Azole Antifungals |

| Substituted Phenol | Aryl ether alcohol derivative | Various pharmaceutical agents |

Spectroscopic and Stereochemical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For a chiral compound like (2R)-2-(2,4-Dichlorophenyl)oxirane, a suite of advanced NMR methods is employed to not only determine the connectivity of atoms but also to assign its absolute stereochemistry.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. In a related compound, 2-(2,4,5-trifluorophenyl)oxirane, the protons of the oxirane ring appear as multiplets in the ¹H NMR spectrum, with a doublet of doublets (dd) at approximately δ 2.72 ppm and δ 3.18 ppm, and a multiplet for the methine proton at around δ 4.08 ppm. rsc.org For a similar butyl-substituted dichlorophenyl oxirane, the epoxide protons are reported to appear as a system between δ 3.1 and 3.5 ppm, while the aromatic protons resonate in the δ 7.2–7.8 ppm range. biu.ac.il

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and understanding the spatial relationships between atoms. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the geminal protons on the CH₂ group of the oxirane ring and their vicinal coupling to the CH proton. It would also help in assigning the coupled protons within the dichlorophenyl ring. mnstate.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of the carbon signals of the oxirane ring and the dichlorophenyl group by linking them to their attached, and often more easily assigned, protons. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining stereochemistry by identifying protons that are close in space, irrespective of their bonding. For this compound, NOESY could potentially show through-space interactions between the oxirane ring protons and the proton at the C-6 position of the dichlorophenyl ring, aiding in the confirmation of the relative orientation of the substituents.

A summary of expected NMR data, based on related compounds, is presented in the table below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons (3H, m), Oxirane CH (1H, m), Oxirane CH₂ (2H, m) |

| ¹³C NMR | Aromatic carbons (including 2 C-Cl), Oxirane CH, Oxirane CH₂ |

| COSY | Correlations between geminal and vicinal protons of the oxirane ring; correlations between aromatic protons. |

| HSQC | Cross-peaks correlating each proton to its directly attached carbon. |

| HMBC | Correlations from oxirane protons to aromatic carbons and vice-versa. |

| NOESY | Through-space correlations between oxirane protons and the C6-H of the phenyl ring. |

Chiral Shift Reagents in NMR Spectroscopy

To determine the enantiomeric purity of a sample of this compound, chiral shift reagents (CSRs) can be employed in NMR spectroscopy. These are typically lanthanide complexes that are themselves chiral. rsc.org When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms diastereomeric complexes with each enantiomer. rsc.orgwikipedia.org These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the corresponding protons in the ¹H NMR spectrum. The integration of these separated signals allows for the quantification of the enantiomeric excess (e.e.).

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₈H₆Cl₂O), the expected monoisotopic mass is approximately 187.98 g/mol . HRMS would confirm this elemental composition, and the characteristic isotopic pattern of the two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would be readily observable. The fragmentation pattern in the mass spectrum, which involves the breaking of the molecule into smaller charged pieces, can also provide structural information. For a related compound, 2-butyl-2-(2,4-dichlorophenyl)-oxirane, the molecular ion [M⁺] is observed, along with the distinctive chlorine isotope pattern. biu.ac.il

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, characteristic IR absorptions would include:

C-H stretching of the aromatic ring and the oxirane ring.

C-O-C stretching of the epoxide ring. A related butyl-substituted dichlorophenyl oxirane shows a strong absorption for the epoxide ring at approximately 1250 cm⁻¹. biu.ac.il

C-Cl stretching of the dichlorophenyl group, with a strong absorption expected around 850 cm⁻¹. biu.ac.il

Aromatic C=C stretching bands.

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for this compound was found, the technique would also be sensitive to the vibrations of the aromatic ring and the oxirane moiety.

| Spectroscopic Technique | Expected Characteristic Peaks for this compound |

| Infrared (IR) | ~1250 cm⁻¹ (epoxide ring), ~850 cm⁻¹ (C-Cl stretch) |

| Raman | Vibrations of the dichlorophenyl ring and oxirane structure. |

Note: The peak positions are approximate and based on data for a related compound.

Chiroptical Methods for Enantiomeric Excess Determination

Chiroptical methods are essential for determining the enantiomeric excess (e.e.) and absolute configuration of chiral molecules by measuring their differential interaction with polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. biu.ac.il An enantiomer will show a CD spectrum that is a mirror image of its counterpart. The sign and magnitude of the Cotton effects in the CD spectrum can be used to determine the absolute configuration and enantiomeric purity of this compound, often by comparison with structurally related compounds or theoretical calculations. biu.ac.il

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. The shape of the ORD curve, particularly the sign of the Cotton effect, is characteristic of a specific enantiomer and can be used for stereochemical assignment.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful separatory technique for determining the enantiomeric excess. researchgate.net By using a chiral stationary phase (CSP), the two enantiomers of 2-(2,4-dichlorophenyl)oxirane (B1346989) can be separated into two distinct peaks. The ratio of the areas of these peaks directly corresponds to the enantiomeric ratio and thus the enantiomeric excess of the sample. For related compounds, such as 2-(2,4-dichlorophenyl)-2-(prop-1-en-2-yl)oxirane, reverse-phase HPLC methods have been developed. rsc.org

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral substances and is used to determine the direction and magnitude to which a chiral compound rotates the plane of polarized light. researchgate.net This measurement is performed using a polarimeter and is a critical parameter for characterizing enantiomers, which rotate light in equal but opposite directions. The specific rotation, [α], is a characteristic constant for a given chiral molecule under specific conditions (temperature, solvent, concentration, and wavelength).

Table 1: Example of Specific Rotation Data for a Chiral Compound

| Compound | Specific Rotation [α] | Conditions |

| Example Chiral Compound | +15.2° | (c 1.0, CHCl₃, 20°C, 589 nm) |

Note: This table presents example data to illustrate the format of optical rotation measurement results. Specific values for this compound require experimental determination.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. researchgate.net This differential absorption provides information about the stereochemical features of the molecule, including its absolute configuration and conformational details.

For an oxirane derivative like this compound, the chromophoric dichlorophenyl group in the chiral environment of the epoxide ring would be expected to produce a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related compounds of known absolute configuration. No specific CD spectroscopic data for this compound has been found in the public literature. However, the technique remains a primary method for the non-destructive stereochemical analysis of such chiral compounds.

Chromatographic Techniques for Enantiomeric Separation and Purity

Chromatographic methods are indispensable for the separation of enantiomers and the determination of enantiomeric purity. Chiral chromatography, in particular, allows for the physical separation of the (R) and (S) enantiomers, which is crucial for both analytical and preparative purposes.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation of enantiomers. sielc.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

For the enantiomeric separation of 2-(2,4-Dichlorophenyl)oxirane, a variety of commercially available chiral columns could be screened. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral compounds. sielc.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation.

While a specific, validated HPLC method for this compound is not detailed in the available literature, a method for a structurally related compound, 2-(2,4-Dichlorophenyl)-2-(prop-1-en-2-yl)oxirane, has been described using reverse-phase HPLC, indicating the applicability of this technique to similar structures. sielc.com

Table 2: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Temperature | 25 °C |

Note: This table provides an example of typical chiral HPLC conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the separation of volatile chiral compounds. Similar to chiral HPLC, chiral GC columns contain a chiral selector, often a cyclodextrin (B1172386) derivative, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation.

The analysis of this compound by chiral GC would involve injection of the sample into the heated GC inlet, where it is vaporized and carried by an inert gas through the chiral column. The differential interaction of the enantiomers with the stationary phase results in different elution times. This method is highly sensitive and can be used to determine the enantiomeric excess of the compound.

Table 3: Representative Chiral GC Method Parameters

| Parameter | Condition |

| Column | CycloSil-B (Beta-cyclodextrin derivative) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

Note: This table outlines a representative chiral GC method that would need to be optimized for the specific analysis of this compound.

X-ray Crystallography for Absolute Configuration Determination of Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

For a compound like this compound, which may be a liquid or difficult to crystallize on its own, it is common practice to prepare a solid derivative. This can be achieved by reacting the oxirane with a suitable chiral or achiral reagent to form a crystalline solid. The presence of the heavy chlorine atoms in the molecule is advantageous for X-ray crystallography as it facilitates the determination of the absolute configuration through anomalous dispersion effects.

While a crystal structure of a derivative of this compound is not available in the surveyed literature, the crystal structure of a related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, has been reported, demonstrating the feasibility of crystallographic studies on molecules containing the 2,4-dichlorophenyl moiety. The determination of the absolute configuration of a derivative of this compound would provide unequivocal proof of its stereochemistry.

Theoretical and Computational Studies of 2r 2 2,4 Dichlorophenyl Oxirane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For a molecule like (2R)-2-(2,4-Dichlorophenyl)oxirane , these methods can elucidate its three-dimensional structure, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for optimizing the geometry of molecules as complex as This compound .

In a typical DFT study, the initial step is to perform a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the lowest energy arrangement, known as the ground state geometry. For this, a functional, such as B3LYP, is often paired with a basis set, for instance, 6-311++G(d,p), to provide a robust description of the molecule's electronic system. The optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity. |

Ab Initio Methods for High-Level Energy Calculations

While DFT is highly effective, for even greater accuracy in energy calculations, ab initio methods are employed. These methods are based on first principles, solving the Schrödinger equation without empirical parameters. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory.

These high-level calculations are computationally more demanding than DFT and are often used to refine the energies of stationary points (reactants, products, and transition states) that have been initially located using DFT. For a molecule of this size, methods like MP2 or coupled-cluster with single and double and perturbative triple excitations (CCSD(T)) can provide benchmark energy values, which are crucial for accurately predicting reaction barriers and thermodynamics.

Conformation Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its reactivity. For This compound , the orientation of the 2,4-dichlorophenyl ring relative to the oxirane ring is of particular interest.

Conformational analysis involves mapping the potential energy surface of the molecule as a function of one or more dihedral angles. This allows for the identification of the most stable conformers (energy minima) and the energy barriers to rotation between them. Such studies can reveal the preferred spatial arrangement of the bulky dichlorophenyl group, which can influence how the molecule interacts with other reagents or catalysts.

Stereoelectronic effects, which are the consequences of the spatial arrangement of orbitals, play a significant role in determining the molecule's properties. nih.gov These effects arise from the interaction between filled and empty orbitals. In the context of This compound , interactions between the orbitals of the phenyl ring and the oxirane ring, as well as the influence of the electron-withdrawing chlorine atoms, can affect the electron density distribution and the reactivity of the epoxide. For instance, hyperconjugative interactions between the C-C bonds of the oxirane and the antibonding orbitals of the C-Cl bonds could influence the stability of certain conformations.

Reaction Mechanism Predictions and Transition State Analysis

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For This compound , the most important reaction is the nucleophilic ring-opening of the epoxide, which is the key step in its use in pharmaceutical synthesis.

Nucleophilic Ring Opening Mechanism Studies

The ring-opening of an epoxide can proceed via two main pathways: an SN2-like mechanism, where the nucleophile attacks one of the carbon atoms of the oxirane ring, or an SN1-like mechanism, which involves the formation of a carbocation intermediate. The preferred pathway is influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.

Computational studies can map out the potential energy surface for the reaction of This compound with a nucleophile (e.g., an azide (B81097) or a triazole). This involves locating the transition state for the ring-opening step. The geometry of the transition state provides crucial information about the mechanism. For an SN2 reaction, the transition state would show the nucleophile approaching the carbon atom from the backside, leading to an inversion of stereochemistry. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

| Nucleophile | Attacked Carbon | Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|---|

| N3- | Less substituted | 15.2 | SN2 |

| N3- | More substituted (benzylic) | 18.5 | SN2 |

| H2O (acid-catalyzed) | More substituted (benzylic) | 12.8 | SN1-like |

Catalytic Pathways and Energetics

In many synthetic applications, the ring-opening of the epoxide is facilitated by a catalyst, which can be an acid, a base, or a metal complex. Computational chemistry can be used to investigate the mechanism of these catalyzed reactions.

For example, in an acid-catalyzed ring-opening, the first step is the protonation of the oxirane oxygen. This makes the epoxide a better electrophile and facilitates the attack by a weak nucleophile. Computational models can simulate this process, showing how the catalyst interacts with the epoxide and lowers the activation energy of the ring-opening step. By comparing the energetics of the catalyzed and uncatalyzed pathways, the efficacy of the catalyst can be quantified. These studies are invaluable for designing more efficient and selective catalytic systems for the synthesis of complex molecules derived from This compound .

Molecular Dynamics Simulations to Understand Reactivity in Solution

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its solvent environment, which is crucial for understanding its reactivity. The solvent plays a significant role in chemical reactions, and its effects can be modeled using either implicit or explicit solvation models. scielo.br

The ring-opening of the epoxide is a key reaction. MD simulations can be employed to model this process in different solvents, revealing how solvent molecules stabilize transition states and influence the reaction pathway. For instance, in protic solvents, hydrogen bonding between the solvent and the oxirane oxygen can facilitate ring-opening. Ab-initio MD simulations, like the Car-Parrinello method, can be particularly useful in modeling the initial steps of complex reactions in solution, such as the interaction with reactive species like hydroxyl radicals. mdpi.com

Computational studies on similar systems, such as aziridines, have shown that the choice of protecting group and the presence of aromatic rings can significantly influence the regioselectivity of ring-opening reactions. mdpi.com Similar computational models could be applied to this compound to understand how the dichlorophenyl group affects the regioselectivity of nucleophilic attack on the oxirane ring. By calculating the activation energies for different reaction pathways, researchers can predict the most likely products. scielo.brmdpi.com